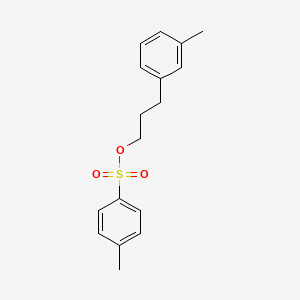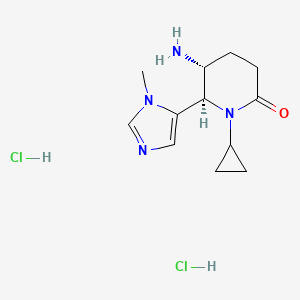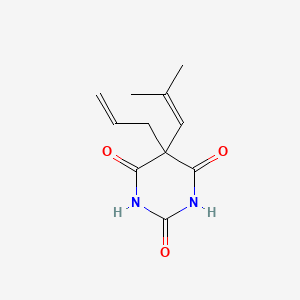![molecular formula C7H14N2O B13431775 rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans](/img/structure/B13431775.png)
rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans: is a synthetic organic compound characterized by the presence of a cyclopropyl group attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The initial step involves the preparation of the cyclopropyl intermediate. This can be achieved through the reaction of ethylmagnesium bromide with cyclopropanecarboxaldehyde under anhydrous conditions.
Urea Formation: The cyclopropyl intermediate is then reacted with an isocyanate derivative to form the urea moiety. This reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the urea bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are often the corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically yield the corresponding cyclopropyl alcohols or amines.
Substitution: Substitution reactions involving this compound can occur under various conditions. For example, nucleophilic substitution reactions can be facilitated by the presence of strong nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, alkoxide ions, polar aprotic solvents.
Major Products:
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Cyclopropyl alcohols, amines.
Substitution: Various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans can be compared with other cyclopropyl-containing urea derivatives. Similar compounds include:
rac-{[(1R,2R)-2-methylcyclopropyl]methyl}urea,trans: This compound has a similar structure but with a methyl group instead of an ethyl group.
rac-{[(1R,2R)-2-phenylcyclopropyl]methyl}urea,trans:
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
[(1R,2R)-2-ethylcyclopropyl]methylurea |
InChI |
InChI=1S/C7H14N2O/c1-2-5-3-6(5)4-9-7(8)10/h5-6H,2-4H2,1H3,(H3,8,9,10)/t5-,6+/m1/s1 |
Clé InChI |
SCTANCMCJLKMJQ-RITPCOANSA-N |
SMILES isomérique |
CC[C@@H]1C[C@H]1CNC(=O)N |
SMILES canonique |
CCC1CC1CNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




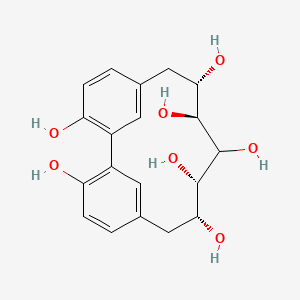
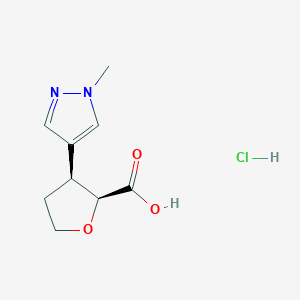
![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)

![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)
